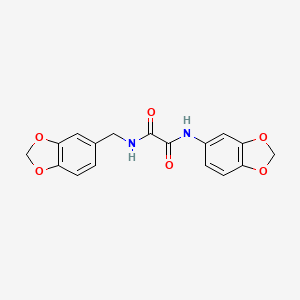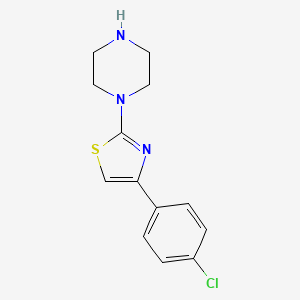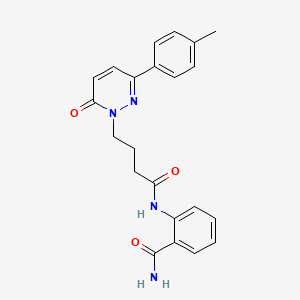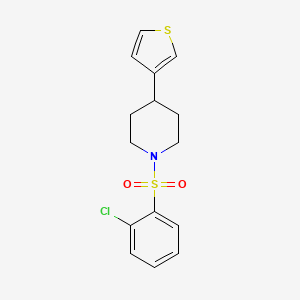
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide, commonly known as X compound, is a synthetic compound used in scientific research. It belongs to the class of compounds known as cyclobutane carboxamides and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of X compound is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to specific receptors in the brain, including the dopamine and serotonin receptors, and to affect the release of these neurotransmitters. X compound has also been shown to have an effect on the immune system, although the exact mechanism is not yet fully understood.
Biochemical and Physiological Effects:
X compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have an effect on the immune system, stimulating the production of cytokines and other immune system components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using X compound in laboratory experiments is its high potency and specificity. It has been shown to have a high affinity for specific receptors in the brain and to produce a strong effect at relatively low concentrations. However, one limitation of using X compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on X compound. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an immunotherapy for cancer. Further research is needed to fully understand the mechanism of action of X compound and to explore its potential therapeutic applications in greater depth.
Métodos De Síntesis
The synthesis of X compound involves a multi-step process that requires specialized laboratory equipment and expertise. The initial step involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylamine to form X compound.
Aplicaciones Científicas De Investigación
X compound has been studied for its potential therapeutic applications in a variety of scientific research fields. Some of the areas where it has been studied include neuroscience, oncology, and immunology. X compound has been shown to have potential as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential to inhibit tumor growth and stimulate the immune system to fight cancer.
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-7-1-4-13(10-15)11-16(21-9-3-8-17(21)22)12-20-18(23)14-5-2-6-14/h1,4,7,10,14,16H,2-3,5-6,8-9,11-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWKBXGXQSJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

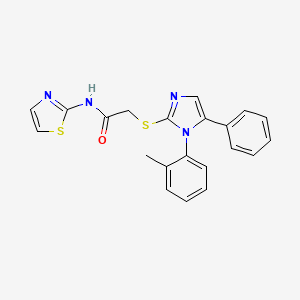

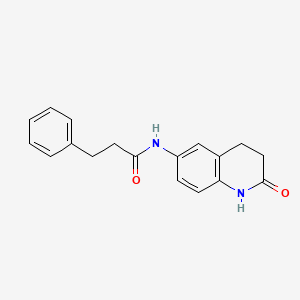
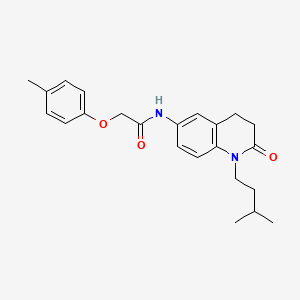
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

